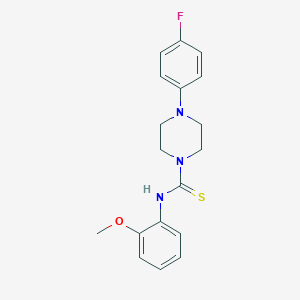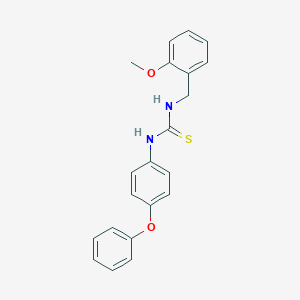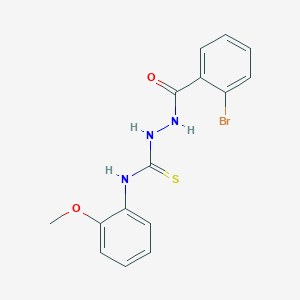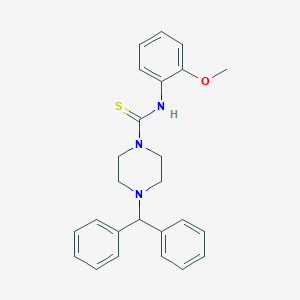
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMPT, is a chemical compound that has been widely studied in the field of science due to its potential applications in various research areas. DMPT is a tetrahydrofuran derivative, which is a cyclic ether that contains a tetrahydrofuran ring. This compound has a molecular formula of C20H23NO3 and a molecular weight of 325.4 g/mol.
作用机制
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate. 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide binds to a site on the receptor that is distinct from the glutamate binding site, and this binding leads to an increase in the opening of the ion channel that is associated with the receptor. This increase in ion channel opening leads to an increase in the influx of calcium ions into the neuron, which can lead to changes in synaptic plasticity.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. These effects include changes in synaptic plasticity, alterations in gene expression, and changes in behavior. 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to enhance long-term potentiation, which is a form of synaptic plasticity that is associated with learning and memory. 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to selectively modulate the NMDA receptor without affecting other glutamate receptors. This selectivity can be useful in studying the specific role of the NMDA receptor in various physiological and pathological conditions. Another advantage of using 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is its ability to enhance synaptic plasticity, which can be useful in studying the mechanisms of learning and memory. One limitation of using 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is its potential for off-target effects, as it may interact with other proteins in addition to the NMDA receptor. Additionally, the effects of 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide may vary depending on the specific experimental conditions, such as the concentration of 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide and the duration of exposure.
未来方向
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide. One direction is to further elucidate the molecular mechanisms underlying its effects on the NMDA receptor and synaptic plasticity. Another direction is to investigate the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, future research could focus on the development of more selective and potent modulators of the NMDA receptor, which could have greater therapeutic potential.
合成方法
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with diethyl malonate to form the corresponding pyrazole. The pyrazole is then cyclized to form the tetrahydrofuran ring, which is subsequently oxidized to form the carboxylic acid. The carboxylic acid is then converted to the corresponding carboxamide using an appropriate reagent.
科学研究应用
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been studied extensively in the field of neuroscience due to its potential as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. This modulation can lead to changes in synaptic plasticity, which is the ability of synapses to change in strength in response to neuronal activity.
属性
产品名称 |
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide |
|---|---|
分子式 |
C21H25NO4 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H25NO4/c1-15-6-4-5-7-17(15)22-20(23)21(10-12-26-13-11-21)16-8-9-18(24-2)19(14-16)25-3/h4-9,14H,10-13H2,1-3H3,(H,22,23) |
InChI 键 |
SAXNSQHZHDQDAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)

![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)


![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)



![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)